N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine
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Overview
Description
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a tert-butyl group and a 5-methyl-2-thienyl group attached to the nitrogen atom, making it a tertiary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine typically involves the reaction of tert-butylamine with a suitable 5-methyl-2-thienylmethyl halide under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and reaction rates, as well as purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or thienyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or primary amines.
Scientific Research Applications
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of amines on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action for N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine would depend on its specific application. In general, amines can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects would be mediated through these interactions, potentially altering biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-N-methylamine: A simpler tertiary amine with similar steric properties.
N-(tert-butyl)-N-phenylamine: Another tertiary amine with an aromatic group attached to the nitrogen.
N-(tert-butyl)-N-(2-thienyl)methylamine: A compound with a similar thienyl group but without the methyl substitution.
Uniqueness
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine is unique due to the presence of both the tert-butyl and 5-methyl-2-thienyl groups. This combination of steric and electronic properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Biological Activity
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a thienyl moiety, which is known for its role in various biological applications. The structural formula can be represented as follows:
Farnesyltransferase Inhibition
One of the primary mechanisms by which this compound exhibits biological activity is through the inhibition of farnesyltransferase (FTase). FTase is crucial for the post-translational modification of proteins involved in cell signaling pathways, particularly those related to oncogenesis. Inhibitors of FTase have been shown to interfere with the processing of Ras proteins, leading to reduced cell proliferation in cancerous cells .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar thienyl structures show potent activity against various cancer cell lines, including HeLa and K562 cells. These compounds often display low IC50 values, indicating high potency .
Table 1: Anticancer Activity of Thienyl Derivatives
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
This compound | K562 | 0.75 |
2-(3',4',5'-trimethoxyanilino) derivative | HeLa | 0.70 |
CA-4 | L1210 | 0.10 |
Study on Antiproliferative Effects
In a recent study focusing on the antiproliferative effects of thienyl derivatives, it was found that this compound significantly inhibited cell growth in K562 cells. The treatment resulted in a dose-dependent increase in apoptotic cells, demonstrating its potential as an anticancer agent .
Figure 1: Apoptosis Induction by Thienyl Derivatives
- Flow cytometry analysis showed a marked increase in annexin-V positive cells after treatment with this compound compared to control groups.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thienyl ring and the amine group can significantly affect biological activity. For instance, substituents on the thienyl ring enhance FTase inhibition and increase cytotoxicity against cancer cell lines. The presence of electron-donating groups tends to improve binding affinity and potency .
Properties
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8-5-6-9(12-8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADDNZAVVPXTSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.